lipid IVA(4-)
Description
Propriétés
Formule moléculaire |
C68H126N2O23P2-4 |
|---|---|
Poids moléculaire |
1401.7 g/mol |
Nom IUPAC |
[(2R,3R,4R,5S,6R)-5-hydroxy-6-[[(2R,3R,4R,5S,6R)-6-(hydroxymethyl)-3-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-5-phosphonatooxyoxan-2-yl]oxymethyl]-3-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxyoxan-2-yl] phosphate |
InChI |
InChI=1S/C68H130N2O23P2/c1-5-9-13-17-21-25-29-33-37-41-51(72)45-57(76)69-61-65(90-59(78)47-53(74)43-39-35-31-27-23-19-15-11-7-3)63(80)56(89-68(61)93-95(84,85)86)50-87-67-62(70-58(77)46-52(73)42-38-34-30-26-22-18-14-10-6-2)66(64(55(49-71)88-67)92-94(81,82)83)91-60(79)48-54(75)44-40-36-32-28-24-20-16-12-8-4/h51-56,61-68,71-75,80H,5-50H2,1-4H3,(H,69,76)(H,70,77)(H2,81,82,83)(H2,84,85,86)/p-4/t51-,52-,53-,54-,55-,56-,61-,62-,63-,64-,65-,66-,67-,68-/m1/s1 |
Clé InChI |
KVJWZTLXIROHIL-QDORLFPLSA-J |
SMILES isomérique |
CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])[O-])CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OP(=O)([O-])[O-])OC(=O)C[C@@H](CCCCCCCCCCC)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O |
SMILES canonique |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)([O-])[O-])COC2C(C(C(C(O2)CO)OP(=O)([O-])[O-])OC(=O)CC(CCCCCCCCCCC)O)NC(=O)CC(CCCCCCCCCCC)O)O)OC(=O)CC(CCCCCCCCCCC)O)O |
Origine du produit |
United States |
Applications De Recherche Scientifique
Therapeutic Applications
- Anti-inflammatory Agent :
-
Immunomodulation :
- The compound has been studied for its ability to regulate cytokine production, suggesting its application in treating chronic inflammatory diseases. Research indicates that lipid IVA(4-) can modulate immune responses through cytokine modulation, making it a candidate for further investigation in structure–activity relationship studies .
- Cancer Therapy :
Case Studies
Méthodes De Préparation
Modular Cell-Free Multienzyme Systems
The enzymatic synthesis of Lipid IVA leverages a modular system comprising 19 E. coli proteins reconstituted in vitro with acetyl-CoA, UDP-N-acetylglucosamine (UDP-GlcNAc), NADPH, and ATP. The pathway is divided into four functional modules:
-
Module A : Converts acetyl-CoA to malonyl-CoA via AccC, AccA, AccD, and biotinylated AccB.
-
Module B : Initiates fatty acid synthesis using FabH, FabD, FabG, FabA/Z, FabI, and holo-ACP to produce butyryl-ACP.
-
Module C : Elongates fatty acids via FabB/F, FabD, FabG, FabA/Z, FabI, and holo-ACP to generate 3-hydroxymyristoyl-ACP.
-
Module D : Redirects 3-hydroxymyristoyl-ACP into Lipid IVA biosynthesis via LpxA, LpxC, LpxD, LpxH, LpxB, and LpxK.
This system achieves a turnover rate of 99 min⁻¹ for NADPH consumption, with LpxC identified as the rate-limiting enzyme. Substituting E. coli enzymes with orthologs from Pseudomonas aeruginosa or Synechococcus sp. PCC7002 enables structural diversification (Table 1).
Table 1: Enzyme Substitutions and Lipid IVA Modifications
Kinetic and Thermodynamic Considerations
The LpxA-catalyzed acyl transfer is thermodynamically favorable in the presence of excess ACP, enabling sustained NADPH consumption (26 min⁻¹ without acyl release). Continuous assays monitoring NADPH oxidation at 340 nm validate pathway efficiency, with LC-ESI-MS confirming Lipid IVA as the dominant product.
Chemical Synthesis Strategies
Disaccharide Backbone Construction
Chemical synthesis prioritizes orthogonal protection of the β-(1→6)-linked glucosamine disaccharide. Two strategies dominate:
-
Stepwise Acylation : Acyl groups are installed post-glycosylation using tert-butyldimethylsilyl (TBDMS) and benzylidene acetals for regioselectivity.
-
Pre-acylated Monosaccharides : Lipidated glucosamine units are coupled via glycosylation, though steric hindrance complicates yields.
For example, allyloxycarbonyl (Alloc) and allyl (All) groups protect hydroxyl and phosphate moieties during glycosylation, achieving β-selectivity (β:α = 2:1) with AgOTf promotion. Subsequent hydrogenolysis removes protections, yielding the free Lipid IVA(4-) (Figure 1).
Figure 1: Key Steps in Chemical Synthesis
Phosphorylation and Deprotection
Anomeric phosphorylation employs LiN(TMS)₂ to activate the 1-OH group, followed by tetrabenzyl diphosphate treatment. Global deprotection via hydrogenolysis (Pd-black) or HF-pyridine yields Lipid IVA(4-). This method achieves ~60% overall yield but requires meticulous purification via gel-permeation chromatography.
Hybrid Approaches for Structural Diversification
Engineering Acyl Transferases
Swapping LpxA and LpxD orthologs alters acyl chain specificity. P. aeruginosa LpxA incorporates C10 hydroxyacyl chains, while LpxD accepts C12/C14 chains, generating hybrid Lipid IVA(4-) variants. However, off-target acylation occurs due to relaxed substrate specificity, necessitating LC-MS validation.
Non-Natural Acyl Donors
Incorporating synthetic β-hydroxy fatty acids (e.g., 3-azido-2,3-dideoxy analogues) during enzymatic synthesis modulates TLR4 antagonism. For instance, 4-azido-L-arabinose derivatives act as chain-terminating substrates, yielding Lipid IVA(4-) with modified immunogenicity.
Purification and Characterization
Q & A
Q. What are the key enzymatic modules and experimental conditions required for in vitro synthesis of Lipid IVA?
Lipid IVA synthesis involves a modular enzymatic system reconstituted from 19 purified E. coli proteins. The process requires acetyl-CoA, UDP-β-GlcNAc, NADPH, and ATP. Modules A–C generate 3-hydroxy myristoyl-ACP (acyl carrier protein), while Module D (LpxA, LpxC, LpxD, LpxH, LpxB, LpxK) assembles Lipid IVA via sequential acylation, deacetylation, and phosphorylation steps. High-purity yields are confirmed using LC-ESI-MS .
Q. How is Lipid IVA’s immunomodulatory activity quantified in human cell models?
Bioactivity is assessed using THP-1 monocyte-derived macrophages. Antagonistic activity is measured by co-administering Lipid IVA with LPS (1 ng/mL) and quantifying IL-6 suppression via ELISA. Agonistic activity is tested by adding Lipid IVA alone and monitoring cytokine secretion (e.g., IL-6, TNF-α). Data from ≥4 biological replicates are analyzed with 95% confidence intervals .
Q. Why does Lipid IVA exhibit species-specific TLR4/MD-2 activity?
Lipid IVA acts as a TLR4 agonist in mice but an antagonist in humans due to differences in MD-2 residues (e.g., murine positions 57, 61, 122). Structural studies of murine TLR4/MD-2/Lipid IVA complexes reveal these residues mediate binding specificity. Human MD-2 lacks key interactions, leading to inhibitory effects .
Advanced Research Questions
Q. How can enzymatic synthesis systems be optimized to minimize byproducts in Lipid IVA analogues?
Substituting E. coli LpxA/C/D with homologs from P. aeruginosa alters acyl-chain specificity (C10/C12 vs. C14). However, unexpected byproducts arise due to relaxed substrate selectivity in non-native enzymes. Kinetic assays (e.g., NADPH consumption rates) and stepwise enzyme addition (Figure 2) identify rate-limiting steps, enabling pathway tuning .
Q. What strategies resolve contradictions in Lipid IVA’s cytokine bias across concentration gradients?
At 100 ng/mL, certain Lipid IVA analogues (e.g., Product A) preferentially induce IL-22 over TNF-α or IL-6. This bias is analyzed using multiplex cytokine arrays and dose-response curves. Computational modeling of TLR4 dimerization dynamics may explain differential signaling pathways .
Q. How can structural modifications of Lipid IVA improve its therapeutic potential as a TLR4 modulator?
Enzymatic synthesis allows substitution of acyl chains or phosphorylation sites. For example, replacing E. coli LpxD with P. aeruginosa homologs introduces C12 hydroxylated chains. Bioactivity screens (e.g., IL-6 suppression in THP-1 cells) combined with molecular docking reveal how chain length and hydroxylation impact MD-2 binding .
Methodological Considerations
Q. What analytical techniques validate Lipid IVA purity and structural integrity post-synthesis?
- LC-ESI-MS : Confirms molecular weight and acyl-chain composition.
- Mixed-mode chromatography : Separates Lipid IVA from LPS contaminants (Figure S105).
- Kinetic assays : Monitor NADPH oxidation (via UV spectrophotometry) to quantify FabG/FabI activity in real time .
Q. How should researchers design controls to distinguish Lipid IVA-specific effects from LPS contamination?
- Negative controls : Reaction mixtures lacking holo-ACP or key enzymes (e.g., LpxK).
- Endotoxin removal : Use polymyxin B columns or chromatography (Figure S105).
- TLR4 knockout cells : Confirm TLR4 dependency in bioassays .
Data Interpretation and Reporting
Q. What statistical frameworks are recommended for analyzing Lipid IVA bioactivity data?
- Dose-response curves : Fit using nonlinear regression (e.g., four-parameter logistic model).
- Error reporting : Use 95% confidence intervals for cytokine measurements.
- Multiplicity correction : Apply Benjamini-Hochberg adjustments for multiplex cytokine data .
Q. How can researchers address variability in enzymatic synthesis yields across batches?
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